N-benzhydryl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-benzhydryl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a piperidine ring substituted with a benzhydryl group and a 6-methyl-2-oxo-2H-pyran-4-yloxy group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, often using benzhydryl chloride and a base.
Attachment of the Pyran Group: The 6-methyl-2-oxo-2H-pyran-4-yloxy group is attached through an etherification reaction, using the corresponding pyran derivative and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzhydryl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-4-hydroxypiperidine-1-carboxamide
- N-benzhydryl-4-methoxypiperidine-1-carboxamide
- N-benzhydryl-4-ethoxypiperidine-1-carboxamide
Uniqueness
N-benzhydryl-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is unique due to the presence of the 6-methyl-2-oxo-2H-pyran-4-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
N-benzhydryl-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-18-16-22(17-23(28)30-18)31-21-12-14-27(15-13-21)25(29)26-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,16-17,21,24H,12-15H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSQTBRNPBBIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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